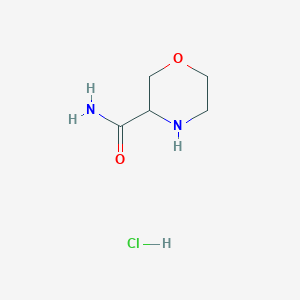

Morpholine-3-carboxylic acid amide hydrochloride

Description

Historical Context of Morpholine Derivatives in Chemical Research

Morpholine derivatives have been integral to chemical research since the 19th century, following Ludwig Knorr’s isolation of morpholine while studying morphine. Initially misidentified as part of morphine’s structure, morpholine gained recognition for its stability and synthetic utility. By the mid-20th century, industrial production methods emerged, including the dehydration of diethanolamine with sulfuric acid and the hydrogenation of diethylene glycol with ammonia. These processes enabled large-scale synthesis, fostering applications in agrochemicals, polymers, and pharmaceuticals.

The introduction of functional groups, such as carboxylic acids and amides, expanded morpholine’s versatility. For example, morpholine-3-carboxamide (CAS: 848488-74-4) and its hydrochloride salt became critical intermediates in kinase inhibitor development due to their ability to modulate drug solubility and bioavailability. The discovery of Morpholine-3-carboxylic acid amide hydrochloride followed advancements in amidation and salt-forming techniques, which optimized its physicochemical properties for pharmacological applications.

Discovery and Structural Characterization

This compound was first synthesized through sequential modifications of the morpholine core. Early methods involved carboxylation at the 3-position using chloroformate esters or coupling reagents like dicyclohexylcarbodiimide (DCC). The hydrochloride salt was subsequently formed via acidification, enhancing crystallinity and stability.

Structural characterization confirmed its heterocyclic framework through nuclear magnetic resonance (NMR) and X-ray crystallography. The morpholine ring adopts a chair conformation, with the carboxamide group at the 3-position contributing to hydrogen-bonding interactions. The hydrochloride counterion stabilizes the protonated amine, as evidenced by a pKa shift in aqueous solutions.

Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is This compound. Key features include:

- Morpholine core : A six-membered ring with oxygen at position 1 and nitrogen at position 4.

- Carboxamide group : Located at position 3, replacing a hydrogen atom.

- Hydrochloride salt : Formed via protonation of the morpholine nitrogen.

It belongs to the following classifications:

Significance in Heterocyclic Chemistry

Morpholine derivatives are "privileged structures" in drug design, offering balanced lipophilicity, solubility, and metabolic stability. The 3-carboxamide substitution in this compound enhances its role as a hydrogen-bond donor/acceptor, critical for target binding in enzyme inhibition. For instance, morpholine-containing drugs like fenpropimorph (an antifungal) leverage similar interactions to inhibit ergosterol biosynthesis.

In heterocyclic synthesis, this compound serves as a precursor for functionalized morpholines. Its amide group participates in nucleophilic acyl substitutions, enabling the creation of esters, hydrazides, and thioamides. The hydrochloride salt further facilitates reactions in polar aprotic solvents, broadening synthetic utility.

Comparative Positioning Within the Morpholine Derivative Family

This compound distinguishes itself from related derivatives through its substitution pattern and pharmacological potential. The table below highlights key comparisons:

Properties

IUPAC Name |

morpholine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHIHZQLXTZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the morpholine motif is frequently found in biologically active molecules and pharmaceuticals. The interaction of Morpholine-3-carboxylic acid amide hydrochloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to interact with multiple pathways due to the presence of the morpholine motif, which is common in many biologically active compounds

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

It is known that the compound has a molecular weight of 166.61, but the specific molecular and cellular effects resulting from its action require further investigation.

Biochemical Analysis

Biochemical Properties

Morpholine-3-carboxylic acid amide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and metabolic activity. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in these pathways, affecting the overall metabolic balance within the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These transport mechanisms can influence the compound’s accumulation and its overall effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical activity.

Biological Activity

Morpholine-3-carboxylic acid amide hydrochloride is a compound of considerable interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a morpholine ring attached to a carboxylic acid moiety, forming an amide and subsequently a hydrochloride salt. Its molecular formula is with a molecular weight of approximately 166.61 g/mol.

Enzyme Interaction

This compound has been shown to interact with various enzymes, influencing their activity. It may act as either an inhibitor or an activator depending on the specific enzyme and biological context. For instance, it has demonstrated interactions with enzymes involved in metabolic pathways, potentially modulating their functions.

Cellular Effects

this compound affects cellular processes by modulating cell signaling pathways and gene expression. Studies indicate that it can influence cellular metabolism and signaling, leading to significant changes in cellular behavior .

The molecular mechanism of action involves binding to specific biomolecules such as receptors or enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. The exact pathways are still being elucidated, but preliminary findings suggest that it may affect critical signaling molecules within cells.

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

A study investigating the interaction of this compound with metabolic enzymes revealed that it could inhibit certain pathways critical for cellular energy production. This inhibition was linked to changes in ATP levels within cells, suggesting potential applications in conditions characterized by metabolic dysregulation .

Applications in Drug Development

This compound is being explored as a building block in the synthesis of pharmaceuticals targeting various conditions, particularly those affecting the central nervous system. Its ability to modulate enzyme activity makes it a candidate for developing drugs aimed at treating neurological disorders and metabolic diseases .

Scientific Research Applications

Medicinal Chemistry

Morpholine-3-carboxylic acid amide hydrochloride serves as a precursor in the synthesis of various biologically active compounds. Its potential therapeutic applications include:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, such as proton pumps, which are crucial for gastric acid secretion. This inhibition suggests potential uses in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

- Antimicrobial Properties : Derivatives of this compound have demonstrated antimicrobial and antifungal activities, inhibiting the growth of pathogens like Candida albicans by targeting ergosterol synthesis pathways.

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. It plays a critical role in:

- Amidation Reactions : The compound facilitates the direct amidation of carboxylic acids with amines, leading to various amide products . This reaction is advantageous due to its simplicity and efficiency.

- Chemical Upcycling : Recent studies have explored its use in the depolymerization of polyethylene terephthalate (PET) into morpholine amides, showcasing its versatility as an intermediate in organic reactions .

Polymer Chemistry

In polymer production, this compound acts as a key intermediate that enhances the properties of polymers, such as flexibility and durability. Its applications include:

- Production of Polymeric Materials : The compound is involved in synthesizing polymers used in various industrial applications, improving material performance .

Agricultural Chemicals

The compound contributes to developing agrochemicals, including herbicides and pesticides that improve crop yields. Its role as an effective chemical agent enhances agricultural productivity .

Corrosion Inhibitors

This compound is employed in formulating corrosion inhibitors that protect metal surfaces in industrial environments, thereby extending equipment lifespan .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomers

(R)- and (S)-Morpholine-3-carboxylic Acid Hydrochloride

- CAS Numbers :

- Key Differences :

Morpholine-2-carboxylic Acid Hydrochloride (CAS: 1273577-14-2)

Substituted Morpholine Derivatives

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic Acid Hydrochloride (CID: 65548021)

- Molecular Formula: C₇H₁₀F₃NO₃

- Key Feature : Trifluoroethyl substitution increases lipophilicity, enhancing membrane permeability .

- Applications: Potential use in agrochemicals or CNS-targeting drugs due to fluorinated groups .

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride (CAS: 1909314-19-7)

Functional Group Variants

Oxazolidine-4-carboxylic Acid Hydrochloride (CAS: 66937-99-3)

- Key Difference : Oxazolidine (5-membered ring with oxygen and nitrogen) replaces morpholine.

- Impact : Reduced ring strain and altered pharmacokinetics compared to six-membered morpholine derivatives .

3-Fluoro Deschloroketamine Hydrochloride (CAS: 2657761-24-3)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity | Storage Conditions |

|---|---|---|---|

| Morpholine-3-carboxylic acid amide HCl | 180.60 | ≥98% | Room temperature |

| (R)-Morpholine-3-carboxylic acid HCl | 167.59 | ≥98% | Inert atmosphere, 25°C |

| 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid HCl | 213.16 | ≥95% | -20°C (long-term) |

| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid HCl | 207.65 | ≥95% | Room temperature |

Preparation Methods

Preparation via Acyl Halide and Morpholine Reaction

Overview:

A classical and well-documented method for preparing carboxylic acid morpholides (including morpholine-3-carboxylic acid amide hydrochloride) involves reacting an acyl halide with morpholine. The reaction typically uses one equivalent of acyl halide and two equivalents of morpholine, where the excess morpholine scavenges the hydrogen halide formed during the reaction.

- Stoichiometry: Usually 1:2 (acyl halide:morpholine), but recent improvements allow near equimolar ratios.

- Solvent: Inert solvents such as toluene, xylene, mesitylene, dioxane, or dimethyl sulfoxide are preferred.

- Temperature: Pre-heating the acyl halide in the solvent at 50–100 °C (often around 70 °C) before adding morpholine improves yield and reaction rate.

- Reaction Conditions: The reaction temperature is maintained from the boiling point of the lower boiling component (acyl halide or morpholine) up to 20 °C above the degradation temperature of morpholinium halide intermediates.

- Yield: High yields of 80–90% with almost 100% purity are achievable.

- Advantages: Reduced excess of morpholine needed, simplified purification, and shorter reaction times compared to older methods.

- Morpholinium halides formed during the reaction degrade at elevated temperatures, releasing morpholine and hydrogen halide, which facilitates further reaction.

- Pre-heating the acyl halide in the solvent enables the reaction to proceed efficiently even with low-boiling acyl halides or morpholines.

- The hydrogen chloride formed is typically absorbed in aqueous sodium hydroxide to prevent side reactions.

| Step | Details |

|---|---|

| Reagents | Acetyl chloride (1.32 mol), Morpholine (1.20 mol) |

| Solvent | Toluene (400 mL) |

| Pre-heating | Acetyl chloride solution heated to 70 °C |

| Addition | Morpholine added over 45 minutes |

| Reaction Temperature | Increased to 90–95 °C upon morpholine addition |

| Reaction Time | Stirred under reflux for 2 hours |

| Work-up | Cooling, filtration to remove morpholine hydrochloride precipitate |

| Yield | High yield, product nearly pure |

This method is described in patent GB2223492A and represents a cost-effective and scalable route for morpholine amides.

Direct Amidation of Carboxylic Acids Using Boron-Based Reagents

Overview:

A modern approach involves direct amidation of carboxylic acids with amines (including morpholine derivatives) using boron-based reagents such as tris(2,2,2-trifluoroethoxy)borate (B(OCH2CF3)3). This method avoids the need for reactive acyl halides and can be performed under milder conditions.

- Reagents: Carboxylic acid, morpholine (or other amines), and B(OCH2CF3)3 as the coupling agent.

- Solvent: Acetonitrile (MeCN) is commonly used.

- Temperature: Typically 80 °C; can be increased to 100 °C in sealed tubes for more challenging substrates.

- Reaction Time: 5 to 24 hours depending on substrates.

- Work-up: Simple filtration using ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) to remove impurities; no aqueous workup or chromatography often needed.

- Yield and Purity: High yields with minimal racemization for amino acid derivatives; clean products after simple filtration.

- Avoids hazardous acyl halides.

- Mild conditions suitable for sensitive substrates.

- Scalable and operationally simple.

$$

\text{Carboxylic Acid} + \text{Morpholine} + \text{B(OCH}2\text{CF}3)_3 \xrightarrow[\text{80-100 °C}]{\text{MeCN}} \text{Morpholine-3-carboxylic acid amide} + \text{Byproducts}

$$

| Step | Details |

|---|---|

| Filtration | Amberlyst resins added to remove excess amines and boron residues |

| Drying | MgSO4 added to dry organic phase |

| Concentration | Filtrate concentrated under reduced pressure |

| Purification | Usually no chromatography needed |

This method is detailed in a 2013 Journal of Organic Chemistry publication and is applicable to a broad range of amides including morpholine derivatives.

Catalytic Dehydration Condensation Using Boronic Acids and Additives

Overview:

A catalytic method involves dehydration condensation of carboxylic acids and amines using arylboronic acid catalysts (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) combined with additives like 4-(N,N-dimethylamino)pyridine (DMAP). This promotes amide bond formation efficiently at lower temperatures and shorter reaction times.

- Catalysts: Arylboronic acids such as 3,5-bis(trifluoromethyl)phenylboronic acid.

- Additives: DMAP or DMAP oxide enhances catalytic activity.

- Solvent: Nitroalkanes such as nitromethane.

- Reaction Conditions: Reaction performed at 0 °C initially, then heated under azeotropic reflux to remove water and drive the condensation.

- Yield: High yields with short reaction times.

- Purification: Silica gel chromatography is used to isolate pure amide products.

- Formation of highly reactive acylboronate intermediates facilitates amide bond formation.

- DMAP interacts with acylammonium intermediates to generate second active species, accelerating amide formation.

- Catalysts and additives are regenerated during the process, making it efficient and catalytic.

| Component | Quantity/Condition |

|---|---|

| Fuming sulfuric acid | 1.5 mL |

| Concentrated sulfuric acid | 4.5 mL |

| Nitroalkane (e.g., nitromethane) | 15 mL |

| Arylboronic acid catalyst | Catalytic amounts (varies, e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) |

| Temperature | 0 °C initially, then heated under reflux |

| Work-up | Solvent removal under reduced pressure, silica gel chromatography |

This method is described in patent WO2015068770A1 and offers a novel catalytic approach to amide synthesis including morpholine amides.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acyl Halide + Morpholine (Classical) | Acyl chloride/bromide, Morpholine | 50–100 °C, inert solvent | 80–90 | High purity, scalable, well-established | Requires acyl halides, HCl byproduct |

| Direct Amidation with B(OCH2CF3)3 | Carboxylic acid, Morpholine, B(OCH2CF3)3 | 80–100 °C, MeCN solvent | High | Mild, no hazardous reagents, simple work-up | Longer reaction time (5–24 h) |

| Catalytic Dehydration with Boronic Acid | Carboxylic acid, Morpholine, Arylboronic acid, DMAP | 0 °C to reflux, nitromethane solvent | High | Catalytic, fast, low temperature | Requires catalyst/additive optimization, chromatography |

Q & A

Q. What are the recommended synthetic pathways for Morpholine-3-carboxylic acid amide hydrochloride, and how are intermediates purified?

Methodological Answer: Synthesis typically involves coupling morpholine-3-carboxylic acid derivatives with amines under acidic conditions. A validated approach includes activating the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. For example, in peptide conjugation, the activated intermediate is reacted with amines (e.g., HOOC-PEG-NH₂) under aqueous conditions at room temperature for 3 days . Purification often employs ion-exchange resins (e.g., Dowex 50W-X8) and solvent extraction (e.g., ethyl acetate/hexane mixtures) to achieve >99% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and NOESY experiments assess cis-trans isomerization at amide bonds, with chemical shifts (e.g., δ=8.27 ppm for Gly-NH in cis conformers) and temperature-dependent coefficients indicating hydrogen bonding and β-turn structures .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ confirm amide bond formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritancy.

- Storage: Store at -20°C in airtight containers to prevent degradation; avoid long-term storage beyond 5 years .

- Disposal: Neutralize with dilute HCl or NaOH before disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How does this compound participate in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer: The morpholine ring enhances solubility and bioavailability, while the amide group allows for hydrogen bonding with biological targets. For example:

- Conformational Analysis: NMR studies reveal cis-trans isomerization kinetics at the Val-Mor amide bond, influencing binding affinity to targets like HBV proteins .

- Derivatization: Substituting the amide with thiophene or fluorophenyl groups modifies electron density, as seen in GPX4 degraders, enhancing target engagement .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Use stable isotope-labeled internal standards (SIL-IS) in LC-MRM-MS to normalize peptide quantification and minimize batch variability .

- Control Experiments: Compare results across cell lines (e.g., HBV-infected vs. healthy hepatocytes) to isolate compound-specific effects from background noise .

- Meta-Analysis: Cross-reference crystallographic data (e.g., hydrate/solvate forms) with activity datasets to identify polymorph-dependent effects .

Q. What advanced techniques are used to study the compound’s interaction with serum proteins in gene delivery systems?

Methodological Answer:

- Zwitterionic Functionalization: Modify the compound with HOOC-PEG to reduce serum protein adsorption, enhancing nanoparticle stability in blood. This involves EDC/NHS-mediated conjugation followed by dynamic light scattering (DLS) to monitor particle size (<50 nm) .

- In Vitro Testing: Use luciferase reporter assays in metastatic cancer cells to quantify gene delivery efficiency under serum-rich conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.